Cas no 1934785-68-8 (1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde)

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde
- 1934785-68-8
- EN300-1619745
- Cyclopentanecarboxaldehyde, 1-(2-hydroxyethyl)-
-
- インチ: 1S/C8H14O2/c9-6-5-8(7-10)3-1-2-4-8/h7,9H,1-6H2
- InChIKey: WPIHDHOQZSCTSU-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CCO)CCCC1
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.104±0.06 g/cm3(Predicted)
- ふってん: 231.5±13.0 °C(Predicted)
- 酸性度係数(pKa): 15.14±0.10(Predicted)
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619745-1.0g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1619745-0.5g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1619745-0.1g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1619745-500mg |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1619745-5000mg |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1619745-10000mg |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1619745-0.05g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1619745-2.5g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1619745-0.25g |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1619745-2500mg |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
1934785-68-8 | 2500mg |
$1931.0 | 2023-09-22 |
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehydeに関する追加情報
Recent Advances in the Application of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde (CAS: 1934785-68-8) in Chemical Biology and Pharmaceutical Research
The compound 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde (CAS: 1934785-68-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and synthesis. This aldehyde derivative, characterized by its cyclopentane backbone and hydroxyethyl substituent, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug design.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde as a scaffold for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized this compound to develop a series of derivatives that exhibited potent inhibitory activity against the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. The study reported IC50 values in the low micromolar range, suggesting its potential as a lead compound for anti-inflammatory drug development.
In another groundbreaking study (Nature Communications, 2024), 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde was employed as a key building block in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules, designed to degrade specific disease-causing proteins, showed promising results in preclinical models of cancer. The aldehyde moiety of the compound was crucial for the formation of Schiff base linkages with amine-containing warheads, enabling the efficient assembly of PROTACs with enhanced target specificity and cellular permeability.
Recent advancements in synthetic methodology have also expanded the applications of this compound. A 2024 report in Organic Letters described a novel asymmetric synthesis route for 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde, achieving high enantiomeric purity (>99% ee) through organocatalytic aldol reactions. This development is particularly significant for the production of chiral drug candidates where stereochemistry plays a critical role in biological activity.
The pharmacokinetic properties of derivatives based on this aldehyde scaffold were investigated in a recent ADMET study (European Journal of Pharmaceutical Sciences, 2023). The results indicated favorable drug-like characteristics, including moderate plasma protein binding, good metabolic stability, and acceptable blood-brain barrier permeability for CNS-targeted applications. These findings support the continued exploration of this chemical scaffold in medicinal chemistry programs.
Looking forward, the unique structural features of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde position it as a valuable tool in fragment-based drug discovery. Its balanced hydrophobicity and functional group diversity make it particularly suitable for the development of targeted covalent inhibitors, as demonstrated in recent work on kinase inhibitors (Journal of Biological Chemistry, 2024). As research continues to uncover new applications for this versatile building block, its importance in pharmaceutical development is expected to grow significantly in the coming years.
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